1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Description
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a heterocyclic compound belonging to the glycoluril family. Glycolurils are fused bicyclic systems derived from imidazo[4,5-d]imidazole-2,5-dione, known for their versatility in supramolecular chemistry, polymer cross-linking, and applications in energetic materials . The tetraethyl derivative features ethyl substituents at the 1,3,4,6 positions, distinguishing it from other glycoluril analogs.
Properties
IUPAC Name |
1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-5-13-9-10(15(7-3)11(13)17)16(8-4)12(18)14(9)6-2/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNHTGDXFWLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C1=O)CC)N(C(=O)N2CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356600 | |
| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42563-65-5 | |
| Record name | 1,3,4,6-Tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42563-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione typically involves the reaction of ethyl-substituted urea derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of ethyl-substituted urea in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired imidazo[4,5-d]imidazole ring system .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding imidazole derivatives
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced imidazole derivatives
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted imidazole derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 198.22 g/mol. Its structure features an imidazole ring, which is known for its biological activity. The compound's melting point and boiling point are not extensively documented in the literature, but it exhibits stability under standard laboratory conditions.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study synthesized various imidazole-containing compounds and evaluated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated significant antibacterial activity, suggesting that 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione could be effective against resistant bacterial strains .
Antitumor Potential
The antitumor activity of imidazole derivatives has been a focal point in cancer research. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have reported that certain synthesized derivatives showed growth inhibition rates exceeding 90% in human leukemia cell lines . This suggests potential applications in developing new anticancer therapies.
Antihypertensive Effects
Imidazole compounds are also being investigated for their antihypertensive properties. Studies have synthesized various derivatives and tested them in hypertensive animal models. The results indicated that these compounds could effectively lower blood pressure through vasorelaxation mechanisms . This opens avenues for developing new antihypertensive medications using the framework of this compound.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that form the imidazole ring. Various synthetic pathways have been documented:
- Cyclization Reactions : These reactions often involve starting materials such as substituted ureas or guanidines reacted with carbonyl compounds.
- Functionalization : Post-synthesis modifications can enhance the biological activity of the compound by introducing various functional groups that improve solubility or receptor binding affinity.
Case Study 1: Antibacterial Activity Evaluation
A recent study synthesized a series of imidazole derivatives and tested their antibacterial efficacy against common pathogens. The results were promising for several compounds derived from the core structure of this compound .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
Case Study 2: Antitumor Activity
In another study focusing on antitumor activity, derivatives of the compound were tested against several human cancer cell lines. One derivative showed over 90% cell viability reduction at concentrations as low as 40 µg/mL .
| Cell Line | IC50 (µg/mL) | % Cell Viability |
|---|---|---|
| HL-60 | 40 | <10 |
| MCF-7 | 50 | <20 |
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Glycoluril derivatives vary primarily in substituent groups, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Impact on Solubility : Methyl and ethyl groups enhance hydrophobicity compared to the parent glycoluril or hydroxymethyl derivatives. The tetraethyl compound likely exhibits lower water solubility than the tetramethyl analog due to increased alkyl chain length .
- Thermal Stability : Nitro-substituted derivatives (e.g., BCHMX) exhibit high thermal stability suited for explosives, whereas alkyl-substituted variants (methyl/ethyl) are more stable under ambient conditions but less reactive .
- Applications : Alkyl-substituted glycolurils (methyl, ethyl) are explored as intermediates in drug synthesis, while nitro derivatives are specialized for energetic materials .
Biological Activity
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a compound belonging to the imidazole family known for its diverse biological activities. This article reviews the available literature concerning its biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.
- Molecular Formula : C₁₂H₂₂N₄O₂
- Molecular Weight : 254.329 g/mol
- CAS Number : 42563-65-5
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of some related compounds:
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 28 |
| Compound B | Escherichia coli | 25 |
| Compound C | Candida albicans | 26 |
Case Study : A study evaluated the antibacterial activity of a series of imidazole derivatives against S. aureus and E. coli, revealing that certain compounds exhibited zones of inhibition ranging from 21 mm to 28 mm against S. aureus and 25 mm to 27 mm against E. coli .
Antioxidant Activity
The antioxidant potential of imidazole derivatives has been widely studied. Compounds containing the imidazole ring have been shown to scavenge free radicals effectively.
| Compound Name | Antioxidant Activity (µg AAE/g) |
|---|---|
| Compound D | 2007.67 |
| Compound E | 1962.48 |
In various assays, such as the phosphomolybdate method, certain compounds demonstrated significant antioxidant activity with values reaching up to 2007.67 µg AAE/g dry sample .
Anti-inflammatory Activity
Imidazole derivatives are also noted for their anti-inflammatory properties. They have been implicated in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
The biological activities of this compound and its derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of nitrogen atoms in the imidazole ring plays a crucial role in these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
